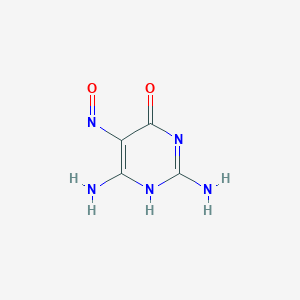

2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

Vue d'ensemble

Description

2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE, also known as this compound, is a useful research compound. Its molecular formula is C4H5N5O2 and its molecular weight is 155.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés chimiques

Ce composé se présente sous la forme d'un solide inorganique blanc . Il a une formule moléculaire de C4H5N5O2 et un poids moléculaire de 155.117 g/mol .

Synthèse

La synthèse de ce composé peut être réalisée par la réaction de l'hydroxyde de sodium et du cisplatine avec un filtrat hydrogéné . Dans une autre méthode, une suspension de DAHNP dans l'eau a été ajustée à un pH de 3,5 en ajoutant un peu d'acide sulfurique, la suspension acide a été mélangée à 5 % en poids de charbon palladié, le mélange a été chauffé à 60 ° C, et l'autoclave a été pressurisé avec 15 à 20 bar d'hydrogène .

Activités anti-tuberculeuses

Le composé a été utilisé dans la synthèse de dérivés à base de noyau 2,4-diaminopyrimidine pour leurs activités anti-tuberculeuses . La dihydrofolate réductase de Mycobacterium tuberculosis (mt-DHFR) est considérée comme une cible médicamenteuse importante dans le développement de médicaments anti-tuberculeux . Ce composé a été utilisé pour concevoir et synthétiser une série d'inhibiteurs de la mt-DHFR .

Activités anticancéreuses

Il a été démontré que le composé possédait des activités anticancéreuses . Cependant, les mécanismes spécifiques et les applications dans le traitement du cancer ne sont pas détaillés dans les ressources disponibles.

Développement de médicaments

Le composé a été utilisé dans le développement de médicaments ciblant le site de liaison du glycérol (GOL) de la mt-DHFR . Les composés conçus contiennent un groupe hydrophile, ce qui peut empêcher les composés de traverser la paroi cellulaire de Mtb pour fonctionner au niveau de la cellule entière<a aria-label="4: Le composé a été utilisé dans le développement de médicaments ciblant le site de liaison du glycérol (GOL) de la mt-DHFR4" data-citationid="e421db60-d004-3571-0332-63bda5192e7f-32" h="ID=SERP,

Mécanisme D'action

Target of Action

The primary target of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleic acids and proteins, making it an important drug target in anti-tuberculosis drug development .

Mode of Action

The compound interacts with its target, mt-DHFR, by binding to the glycerol (GOL) binding site of the enzyme . This interaction inhibits the function of mt-DHFR, thereby disrupting the synthesis of nucleic acids and proteins .

Biochemical Pathways

The inhibition of mt-DHFR disrupts the folate pathway, which is essential for the synthesis of nucleic acids and proteins . This disruption affects the growth and survival of Mycobacterium tuberculosis, leading to its death .

Pharmacokinetics

The compound’s ability to cross the cell wall of mycobacterium tuberculosis suggests that it may have good bioavailability .

Result of Action

The action of this compound results in the death of Mycobacterium tuberculosis due to the disruption of essential biochemical pathways . This makes the compound a potential candidate for the development of anti-tuberculosis drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the pH and the presence of other substances in the environment . Additionally, the compound’s stability may be influenced by temperature, as suggested by its high melting point .

Analyse Biochimique

Biochemical Properties

It is known that the compound can be synthesized by the reaction of sodium hydroxide and cisplatin with hydrogenated filtrate .

Cellular Effects

It has been shown to have anticancer activity against some cancer cells .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade over time .

Activité Biologique

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (commonly referred to as DAHP) is a compound that has garnered attention for its potential biological activities, particularly in the context of oxidative stress and inflammation. This article delves into the biological activity of DAHP, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

DAHP has been studied for its role as a radical scavenger and its ability to modulate inflammatory responses. Its structure allows it to interact with various biological targets, leading to significant effects on cellular processes.

- Radical Scavenging : DAHP exhibits antioxidant properties by neutralizing reactive oxygen species (ROS), which are implicated in various diseases, including cancer and autoimmune disorders. Research indicates that DAHP can effectively reduce oxidative stress markers in cellular models .

- Inhibition of Nitrosyl Complex Formation : In studies involving non-steroidal anti-inflammatory drugs (NSAIDs), DAHP has been shown to inhibit the formation of nitrosyl complexes that contribute to gastrointestinal toxicity. This effect was demonstrated in rat models where DAHP pretreatment significantly reduced intestinal permeability and ulceration caused by NSAIDs like indomethacin .

Case Studies and Experimental Data

-

NSAID-Induced Toxicity : A study examined the protective effects of DAHP against indomethacin-induced gastrointestinal damage. Rats pretreated with DAHP showed reduced nitrosyl complex formation and maintained intestinal integrity compared to control groups. The study reported significant differences in EPR (electron paramagnetic resonance) spectra between treated and untreated groups, indicating that DAHP effectively mitigated oxidative damage associated with NSAID use .

Group Intestinal Damage Score Nitrosyl Complex Formation Control High High Indomethacin Only Very High Very High Indomethacin + DAHP Low Low - Antioxidant Activity : A series of pteridine derivatives related to DAHP were synthesized and tested for their antioxidant capabilities. Many derivatives displayed potent lipid antioxidant properties, with some showing IC50 values as low as 100 nM against soybean lipoxygenase, an enzyme involved in inflammatory processes . This suggests that modifications to the DAHP structure could enhance its therapeutic potential.

- Anti-Tubercular Activity : Recent research highlighted the anti-tubercular properties of compounds derived from the 2,4-diaminopyrimidine core, indicating that similar structures could be explored for their efficacy against Mycobacterium tuberculosis (Mtb). One derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL, demonstrating significant selectivity against Vero cells, which are used as a model for mammalian cell lines .

Propriétés

IUPAC Name |

2,4-diamino-5-nitroso-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMRLFSFHWCUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178573 | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2387-48-6, 62128-61-4 | |

| Record name | 2,6-Diamino-5-nitroso-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2387-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC167428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2387-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient method to synthesize 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine?

A: Research indicates that catalytic hydrogenation of this compound over a palladium on carbon (Pd/C) catalyst is a highly effective synthesis method [, ]. This method has achieved yields exceeding 90% under optimized conditions [].

Q2: How can the yield of this compound synthesis be maximized?

A: Employing an orthogonal design test is crucial for optimizing the reaction parameters in the synthesis of this compound via hydrogenation []. This statistical method allows for the systematic investigation of multiple variables, ultimately leading to the identification of conditions that maximize yield.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.